Ethyl [4-(2-hydroxyphenyl)-6-oxopiperidin-2-ylidene]acetate
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Overview
Description
Ethyl [4-(2-hydroxyphenyl)-6-oxopiperidin-2-ylidene]acetate is an organic compound with a complex structure that includes a piperidine ring, a hydroxyphenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [4-(2-hydroxyphenyl)-6-oxopiperidin-2-ylidene]acetate typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization and further functional group modifications to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl [4-(2-hydroxyphenyl)-6-oxopiperidin-2-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced piperidine derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl [4-(2-hydroxyphenyl)-6-oxopiperidin-2-ylidene]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl [4-(2-hydroxyphenyl)-6-oxopiperidin-2-ylidene]acetate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the piperidine ring can interact with various receptors or enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-hydroxyphenyl)acetate: Similar structure but lacks the piperidine ring.
4-Hydroxyphenylacetic acid: Contains the hydroxyphenyl group but lacks the ester and piperidine functionalities.
Piperidine derivatives: Compounds with similar piperidine rings but different substituents.
Uniqueness
Ethyl [4-(2-hydroxyphenyl)-6-oxopiperidin-2-ylidene]acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyphenyl and piperidine moieties allows for diverse interactions and applications that are not possible with simpler analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
110434-69-0 |
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Molecular Formula |
C15H17NO4 |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
ethyl 2-[4-(2-hydroxyphenyl)-6-oxopiperidin-2-ylidene]acetate |
InChI |
InChI=1S/C15H17NO4/c1-2-20-15(19)9-11-7-10(8-14(18)16-11)12-5-3-4-6-13(12)17/h3-6,9-10,17H,2,7-8H2,1H3,(H,16,18) |
InChI Key |
ILNVXBIMFJZHSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C1CC(CC(=O)N1)C2=CC=CC=C2O |
Origin of Product |
United States |
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